molecular formula C8H8Br2O B13930510 2,4-Dibromo-3,6-dimethylphenol

2,4-Dibromo-3,6-dimethylphenol

Cat. No.: B13930510
M. Wt: 279.96 g/mol
InChI Key: NYSHRBWVSUBISD-UHFFFAOYSA-N
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Description

2,4-Dibromo-3,6-dimethylphenol is an organic compound with the molecular formula C8H8Br2O It is a brominated phenol derivative, characterized by the presence of two bromine atoms and two methyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromo-3,6-dimethylphenol can be synthesized through the bromination of 3,6-dimethylphenol. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the desired positions on the phenol ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically carried out in a continuous flow system to optimize production efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3,6-dimethylphenol undergoes various chemical reactions, including:

    Electrophilic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atoms can be replaced by other electrophiles.

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atoms can be reduced to form the corresponding phenol derivatives.

Common Reagents and Conditions

    Bromination: Bromine (Br2) in acetic acid.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Electrophilic Substitution: Formation of substituted phenols.

    Oxidation: Formation of quinones.

    Reduction: Formation of de-brominated phenols.

Scientific Research Applications

2,4-Dibromo-3,6-dimethylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dibromo-3,6-dimethylphenol involves its interaction with various molecular targets. The bromine atoms and phenol group play a crucial role in its reactivity. The compound can form hydrogen bonds and participate in electrophilic and nucleophilic reactions, affecting biological pathways and chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-5,6-dimethylphenol
  • 2,4-Dichloro-3,6-dimethylphenol
  • 2,4-Dibromo-6-methylphenol

Uniqueness

2,4-Dibromo-3,6-dimethylphenol is unique due to the specific positioning of its bromine and methyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C8H8Br2O

Molecular Weight

279.96 g/mol

IUPAC Name

2,4-dibromo-3,6-dimethylphenol

InChI

InChI=1S/C8H8Br2O/c1-4-3-6(9)5(2)7(10)8(4)11/h3,11H,1-2H3

InChI Key

NYSHRBWVSUBISD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)Br)C)Br

Origin of Product

United States

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